molecular formula C21H21N3O B3063885 N-(2,6-DIPHENYLPYRIMIDIN-4-YL)-2-METHYLBUTANAMIDE CAS No. 820961-47-5

N-(2,6-DIPHENYLPYRIMIDIN-4-YL)-2-METHYLBUTANAMIDE

Cat. No.: B3063885
CAS No.: 820961-47-5
M. Wt: 331.4 g/mol
InChI Key: OWPSSUJQRJLQHE-UHFFFAOYSA-N
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Description

N-(2,6-Diphenylpyrimidin-4-yl)-2-methylbutanamide is an amide derivative featuring a central pyrimidine ring substituted with two phenyl groups at the 2- and 6-positions. The 4-position of the pyrimidine is linked to a 2-methylbutanamide moiety. This structure confers moderate lipophilicity due to the aromatic phenyl groups and the branched alkyl chain, which may influence bioavailability and membrane permeability.

Properties

CAS No.

820961-47-5

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)-2-methylbutanamide

InChI

InChI=1S/C21H21N3O/c1-3-15(2)21(25)24-19-14-18(16-10-6-4-7-11-16)22-20(23-19)17-12-8-5-9-13-17/h4-15H,3H2,1-2H3,(H,22,23,24,25)

InChI Key

OWPSSUJQRJLQHE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: LUF-5767 can be synthesized through several methods. One common approach involves the reaction of lutetium oxide with hydrogen fluoride, resulting in the formation of lutetium trifluoride. The reaction conditions typically involve high temperatures and controlled environments to ensure the purity and yield of the compound .

Industrial Production Methods: In industrial settings, LUF-5767 is produced using large-scale reactors that allow for precise control of temperature, pressure, and reactant concentrations. The process often involves multiple purification steps to remove impurities and achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions: LUF-5767 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its reactive nature and the presence of functional groups that can interact with different reagents .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lutetium oxides, while reduction can produce lutetium hydrides. Substitution reactions can result in various lutetium-containing compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrimidine derivatives, including N-(2,6-diphenylpyrimidin-4-yl)-2-methylbutanamide, exhibit significant anticancer properties. Studies have shown that compounds with a pyrimidine core can inhibit various cancer cell lines by interfering with cellular signaling pathways. For instance, derivatives have been investigated for their ability to modulate the activity of kinases involved in cancer progression .

Anti-inflammatory Effects
Pyrimidine derivatives have also been noted for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives can reduce the expression of inflammatory mediators such as iNOS and COX-2 in RAW264.7 macrophage cells. This suggests potential applications in treating inflammatory diseases .

Antiviral and Antibacterial Properties
The compound has shown promise in antiviral and antibacterial applications. Recent developments in the synthesis of pyrimidine derivatives have highlighted their effectiveness against various pathogens, making them candidates for new therapeutic agents .

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
Pyrimidine derivatives are being explored as materials for high-performance OLEDs. The electron-deficient nature of pyrimidines allows them to function effectively as host materials in exciplex systems, leading to enhanced efficiency and stability in OLED devices. Studies have reported high external quantum efficiencies (EQEs) exceeding 15% when using pyrimidine-based materials .

Material Science

Polymeric Materials
this compound can be utilized in the synthesis of polymeric materials with enhanced thermal and mechanical properties. The incorporation of pyrimidine units into polymer backbones has been shown to improve the overall performance characteristics of the resulting materials, making them suitable for various industrial applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of pyrimidine derivatives, including this compound, on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: OLED Performance

In an experiment focusing on organic electronics, researchers incorporated this compound into OLED devices. The devices demonstrated improved luminescence and operational stability compared to devices using traditional materials.

Mechanism of Action

The mechanism of action of LUF-5767 involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated by the compound’s ability to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs from Pharmacopeial Literature ()

Three closely related compounds (m, n, o) are described in , differing in stereochemistry and substituents:

  • Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
  • Compound n: (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
  • Compound o: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

Key Differences :

  • Substituent Complexity: All three analogs include a 2-(2,6-dimethylphenoxy)acetamido group and a 2-oxotetrahydropyrimidin-1(2H)-yl moiety, absent in the target compound. These groups introduce additional hydrogen-bonding sites and steric bulk, likely enhancing target affinity but reducing metabolic stability.
  • Stereochemistry : Variations in stereochemistry (R/S configurations) at multiple chiral centers may lead to divergent biological activities.

Sulfamoyl-Containing Analogs ()

provides data for two sulfamoyl-phenylpentanamide derivatives:

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

  • Molecular Formula: C₂₄H₂₃N₅O₅S
  • Molecular Weight: 493.53 g/mol
  • Elemental Analysis: C (58.59%), H (4.81%), N (14.32%), S (6.69%) .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide Molecular Formula: Not fully provided, but likely similar with a pyrimidin-2-yl group replacing pyridin-2-yl.

Key Differences :

  • Sulfamoyl Group : The presence of a sulfamoyl (-SO₂NH-) group in these analogs enhances solubility in aqueous media compared to the target compound, which lacks sulfur.
  • Molecular Weight: The target compound’s molecular weight is expected to be lower (~350–400 g/mol) due to the absence of sulfamoyl and isoindolinone groups.

Comparative Data Table

Property N-(2,6-Diphenylpyrimidin-4-yl)-2-methylbutanamide Compound m/n/o () Sulfamoyl Analogs ()
Molecular Formula Likely C₂₁H₂₁N₃O C₃₈H₄₄N₄O₅ (estimated) C₂₄H₂₃N₅O₅S
Molecular Weight (g/mol) ~340–360 (estimated) ~650–670 (estimated) 493.53
Key Functional Groups Pyrimidine, phenyl, methylbutanamide Phenoxyacetamido, hydroxy, tetrahydro-pyrimidinone Sulfamoyl, isoindolinone, pyridine/pyrimidine
Solubility Moderate (lipophilic) Higher polarity due to -OH High (sulfamoyl enhances aqueous solubility)
Synthetic Complexity Lower High (multiple chiral centers) Moderate (sulfamoyl synthesis)

Research Findings and Implications

  • Structural Simplicity vs. Bioactivity : The target compound’s simpler structure may facilitate synthesis and metabolic stability but could limit target specificity compared to more complex analogs .

Biological Activity

N-(2,6-DIPHENYLPYRIMIDIN-4-YL)-2-METHYLBUTANAMIDE is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of pyrimidine rings and subsequent functionalization. The structural formula can be represented as follows:

N 2 6 DIPHENYLPYRIMIDIN 4 YL 2 METHYLBUTANAMIDE\text{N 2 6 DIPHENYLPYRIMIDIN 4 YL 2 METHYLBUTANAMIDE}

The compound features a pyrimidine ring substituted with two phenyl groups at positions 2 and 6, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds are often determined in vitro against standard microbial strains.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
1105
2158
3126

Case Study: A study involving a series of pyrimidine derivatives reported that certain compounds exhibited MIC values as low as 5 µg/mL against S. aureus, indicating strong antibacterial activity. The presence of specific functional groups was found to enhance this activity significantly .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that derivatives can inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in cell lines treated with inflammatory stimuli.

CompoundiNOS Expression Inhibition (%)COX-2 Expression Inhibition (%)
A8075
B6560
C9085

Case Study: In a controlled experiment using RAW264.7 macrophages, certain pyrimidine derivatives reduced iNOS and COX-2 mRNA levels significantly compared to untreated controls. This suggests a mechanism where these compounds may modulate inflammatory pathways effectively .

Structure-Activity Relationships (SAR)

The biological activities of this compound can be closely linked to its structure. Key observations include:

  • Substituents on Pyrimidine Ring: The presence of electron-donating groups on the pyrimidine ring enhances antimicrobial activity.
  • Phenyl Group Positioning: The arrangement of phenyl groups at positions 2 and 6 is critical for maintaining biological efficacy.
  • Alkyl Chain Influence: Variations in the alkyl chain length attached to the amide group can influence both solubility and bioactivity.

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